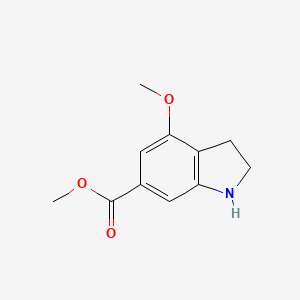
Methyl 4-Methoxyindoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-Methoxyindoline-6-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
2.1 Anticancer Activity
Methyl 4-methoxyindoline-6-carboxylate has been identified as a potent antiproliferative agent against various cancer cell lines, including human leukemia K562 cells. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.75 | K562 |
| Compound A | 1.20 | MCF-7 |
| Compound B | 2.50 | A549 |
This table illustrates the varying potency of indole derivatives against different cancer types, highlighting the significance of structural modifications on biological activity .
2.2 Neuroprotective Properties
Research indicates that this compound may promote the differentiation of neural stem cells into neurons, presenting potential therapeutic applications for neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies showed that treatment with this compound led to increased expression of neuronal markers in neural stem cell-derived neurospheres, suggesting its role in neurogenesis:
| Treatment Concentration (μM) | Neuronal Marker Expression (Fold Change) |
|---|---|
| 0.1 | 1.5 |
| 1.0 | 2.3 |
| 10 | 3.8 |
These findings support the compound's potential as a neuroprotective agent.
Mechanistic Insights
3.1 Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes involved in metabolic pathways and receptors linked to cellular signaling processes. Notably, it has been shown to inhibit tryptophan dioxygenase, affecting serotonin metabolism and potentially influencing mood disorders.
3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the indole ring significantly impact the biological activity of this compound. For instance, the presence of electron-donating groups enhances its anticancer properties.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 4-methoxy-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h5-6,12H,3-4H2,1-2H3 |
InChIキー |
TXNGSQBGAIUBEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1CCN2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














